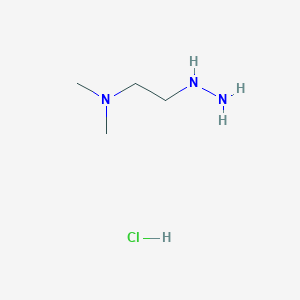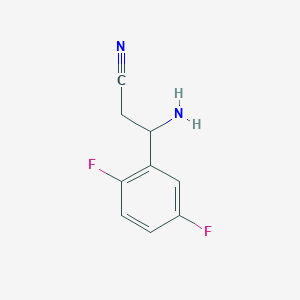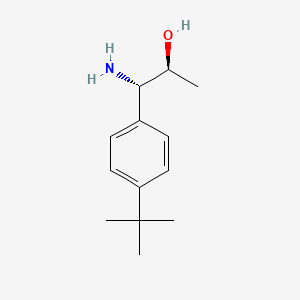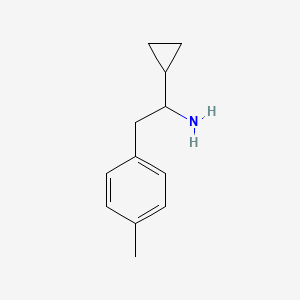
Tert-butyl (6-bromo-4-methylpyridin-3-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring. The compound is often used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate typically involves the reaction of 6-bromo-4-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation and Reduction: Products include N-oxides and debrominated compounds.
Coupling Reactions: Biaryl compounds are the major products.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate
- Tert-butyl (5-bromo-6-methylpyridin-3-yl)carbamate
Uniqueness
Tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C11H15BrN2O2 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromo-4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-9(12)13-6-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI-Schlüssel |
IOVQRASAPQDJRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1NC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)

![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)


![(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13056468.png)
![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)




